molecular formula C13H15N3 B175090 3-(4-aminobutyl)-1H-indole-5-carbonitrile CAS No. 143612-85-5

3-(4-aminobutyl)-1H-indole-5-carbonitrile

Cat. No. B175090
M. Wt: 213.28 g/mol
InChI Key: SEVLXUBQTKDVRL-UHFFFAOYSA-N
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Description

3-(4-aminobutyl)-1H-indole-5-carbonitrile (3-ABC) is a synthetic compound that has been used in a wide range of scientific research applications. It is a derivative of indole-5-carbonitrile and has been found to possess a variety of biochemical and physiological effects.

Scientific Research Applications

1. Isothermal Crystallization Kinetics Study of Fully Aliphatic PA6 Copolyamides

  • Application Summary : N1, N6-bis (4-aminobutyl) adipamide (BABA) diamine and sebacic acid (SA), also called BABA/SA polyamide salt, were used in a typical melt polymerization processes of polyamide 6 (PA6) to form a series of PA6-BABA/SA copolyamides .
  • Methods of Application : The effects of BABA/SA on the isothermal crystallization kinetics of PA6-BABA/SA were studied for the first time . An isothermal crystallization analysis was conducted .
  • Results or Outcomes : The PA6-BABA/SA matrix provided a higher crystallization rate and shorter half-crystallization time than virgin PA6 did . The degree of crystallization of the PA6-BABA/SA 30 matrix was also the lowest among all of the samples considered .

2. Anisotropic Gold Nanoparticles in Biomedical Applications

  • Application Summary : This review highlights the very recent advances on the synthesis of the main classes of anisotropic AuNPs (nanorods, nanourchins and nanocages) and their use in the biomedical fields, in terms of diagnosis and therapeutics .
  • Methods of Application : The review discusses the synthesis of anisotropic AuNPs and their use in biomedical applications .
  • Results or Outcomes : The review provides a comprehensive overview of the current state of the art in the field .

3. Electrochemiluminescence Behavior of N - (4-aminobutyl)- N -ethylisoluminol (ABEI)-functionalized Graphene Composite

  • Application Summary : The electrochemiluminescence (ECL) behavior of N - (4-aminobutyl)- N -ethylisoluminol (ABEI)-functionalized graphene composite (ABEI-GC) modified on an indium tin oxide (ITO) electrode was studied .
  • Methods of Application : The ECL activity of ABEI-GC was studied .
  • Results or Outcomes : ABEI-GC exhibited excellent ECL activity .

4. The Kinetic Chelate Effect

  • Application Summary : The kinetic chelate effect is a result of a slower first dissociation step and faster re-association step relative to that of a monodentate ligand .
  • Methods of Application : The complete dissociation of a bidentate ligand, for example, would require two dissociation steps .
  • Results or Outcomes : The first dissociation step is slower in a bidentate ligand, and the reverse of this step (association) is faster than the association of a monodentate ligand .

5. Preparation and Properties of Poly (Butyl Methacrylate/Lauryl Methacrylate) and Its Blend Fiber

  • Application Summary : The functionalized copolymers, based on butyl methacrylate (BMA), and lauryl methacrylate (LMA) with crosslinking agent HEMA (hydroxyethyl methacrylate) or DVB (divinyl benzene), have been innovatively synthesized by suspension polymerization for oil absorption .
  • Methods of Application : The copolymers and polypropylene (PP) blend fiber were attained via melt spinning .
  • Results or Outcomes : The copolymers and their blend fibers have an impressive absorbency .

6. Ultrasensitive Label-Free Electrochemiluminescence Immunosensor

  • Application Summary : The electrochemiluminescence (ECL) behavior of N-(4-aminobutyl)-N-ethylisoluminol (ABEI)-functionalized graphene composite (ABEI-GC) modified on an indium tin oxide (ITO) electrode was studied .
  • Methods of Application : A label-free ECL immunosensor was developed for the sensitive detection of human immunoglobulin G (hIgG) by using ABEI-GC as the ECL nano .
  • Results or Outcomes : ABEI-GC exhibited excellent ECL activity .

7. The Kinetic Chelate Effect

  • Application Summary : The kinetic chelate effect is a result of a slower first dissociation step and faster re-association step relative to that of a monodentate ligand .
  • Methods of Application : The complete dissociation of a bidentate ligand, for example, would require two dissociation steps .
  • Results or Outcomes : The first dissociation step is slower in a bidentate ligand, and the reverse of this step (association) is faster than the association of a monodentate ligand .

8. Preparation and Properties of Poly (Butyl Methacrylate/Lauryl Methacrylate) and Its Blend Fiber

  • Application Summary : The functionalized copolymers, based on butyl methacrylate (BMA), and lauryl methacrylate (LMA) with crosslinking agent HEMA (hydroxyethyl methacrylate) or DVB (divinyl benzene), have been innovatively synthesized by suspension polymerization for oil absorption .
  • Methods of Application : The copolymers and polypropylene (PP) blend fiber were attained via melt spinning .
  • Results or Outcomes : The copolymers and their blend fibers have an impressive absorbency .

9. Ultrasensitive Label-Free Electrochemiluminescence Immunosensor

  • Application Summary : The electrochemiluminescence (ECL) behavior of N-(4-aminobutyl)-N-ethylisoluminol (ABEI)-functionalized graphene composite (ABEI-GC) modified on an indium tin oxide (ITO) electrode was studied .
  • Methods of Application : A label-free ECL immunosensor was developed for the sensitive detection of human immunoglobulin G (hIgG) by using ABEI-GC as the ECL nano .
  • Results or Outcomes : ABEI-GC exhibited excellent ECL activity .

properties

IUPAC Name

3-(4-aminobutyl)-1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c14-6-2-1-3-11-9-16-13-5-4-10(8-15)7-12(11)13/h4-5,7,9,16H,1-3,6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVLXUBQTKDVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=CN2)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467723
Record name 1H-Indole-5-carbonitrile, 3-(4-aminobutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-aminobutyl)-1H-indole-5-carbonitrile

CAS RN

143612-85-5
Record name 3-(4-Aminobutyl)-5-cyanoindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143612855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole-5-carbonitrile, 3-(4-aminobutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-AMINOBUTYL)-5-CYANOINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PTT8U3TU5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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